![molecular formula C8H17ClN2O3S B2912554 (2S)-2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid;hydrochloride CAS No. 906331-11-1](/img/structure/B2912554.png)
(2S)-2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid;hydrochloride
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Description
This compound is a derivative of an amino acid, which are the building blocks of proteins and play many critical roles in your body. They’re involved in numerous biological processes, including the synthesis of proteins, the regulation of immune function, and the transmission of nerve impulses .
Synthesis Analysis
Amino acids are typically synthesized through a variety of methods, including the Strecker synthesis, the Gabriel synthesis, and through enzymatic processes in living organisms . The synthesis of this specific compound would likely involve the reaction of an appropriate amine with a suitable carboxylic acid or its derivative, followed by further functionalization to introduce the methylsulfanyl group .Molecular Structure Analysis
The molecular structure of amino acids consists of a central carbon atom (the alpha carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R group) that determines the identity of the amino acid . In this case, the side chain appears to contain a methylsulfanyl group and an additional amine group .Chemical Reactions Analysis
Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases due to the presence of the amino and carboxyl groups. They can also undergo reactions specific to their side chains .Physical And Chemical Properties Analysis
The physical and chemical properties of amino acids depend on their specific structure. They are generally solid at room temperature, and their solubility in water varies. They can exhibit isomerism, and their chemical reactivity is determined by the functional groups they contain .Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-4-methylsulfanylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-14-5-3-6(8(12)13)10-7(11)2-4-9;/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXAPMJZPTDKP-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid;hydrochloride | |
CAS RN |
906331-11-1 |
Source
|
Record name | (2S)-2-(3-aminopropanamido)-4-(methylsulfanyl)butanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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